The compound is used in the synthesis of dioxole functionalized metal–organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a class of compounds with a variety of applications in gas storage, separation, and catalysis . In this application, a combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (a related compound) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .
5-Bromobenzo[1,3]dioxole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 245.03 g/mol. This compound features a bromine atom substituted at the 5-position of the benzo[1,3]dioxole framework, along with a carboxylic acid functional group at the 4-position. Its structure contributes to its potential reactivity and biological activity.
Several synthesis methods for 5-Bromobenzo[1,3]dioxole-4-carboxylic acid have been documented:
5-Bromobenzo[1,3]dioxole-4-carboxylic acid has several potential applications:
Several compounds share structural similarities with 5-Bromobenzo[1,3]dioxole-4-carboxylic acid. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Bromo-2,2-dimethylbenzo[1,3]dioxole | 73790-19-9 | 0.84 | Contains additional methyl groups which may alter reactivity. |
5,6-Dibromobenzo[1,3]dioxole | 5279-32-3 | 0.95 | Contains two bromine atoms leading to increased reactivity but may affect solubility. |
(6-Bromobenzo[1,3]dioxol-5-yl)methanol | 6642-34-8 | 0.82 | Features a hydroxymethyl group which may enhance hydrogen bonding capabilities. |
5-Bromo-2,2-difluorobenzodioxole | 33070-32-5 | 0.81 | Fluorine substitution may impart different electronic properties compared to bromine. |
The unique combination of a bromine atom and a carboxylic acid group sets 5-Bromobenzo[1,3]dioxole-4-carboxylic acid apart from its analogs in terms of reactivity and potential biological activity.
Irritant